molecular formula C37H70O8S3Sn B8821954 Butyl 3-[tris[[2-(isooctyloxy)-2-oxoethyl]thio]stannyl]propionate CAS No. 63438-80-2

Butyl 3-[tris[[2-(isooctyloxy)-2-oxoethyl]thio]stannyl]propionate

Cat. No.: B8821954
CAS No.: 63438-80-2
M. Wt: 857.9 g/mol
InChI Key: NAXJREFTBAJZEM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-[tris[[2-(isooctyloxy)-2-oxoethyl]thio]stannyl]propionate: is a complex organotin compound It is known for its unique structure, which includes a propanoic acid backbone with three isooctyloxy-2-oxoethylthio groups attached to a tin atom, and a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-[tris[[2-(isooctyloxy)-2-oxoethyl]thio]stannyl]-, butyl ester typically involves the reaction of propanoic acid derivatives with organotin reagents. The process may include the following steps:

    Formation of the Propanoic Acid Derivative: This involves the esterification of propanoic acid with butanol to form butyl propanoate.

    Introduction of the Organotin Group: The butyl propanoate is then reacted with tris[[2-(isooctyloxy)-2-oxoethyl]thio]stannane under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and organotin introduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the isooctyloxy-2-oxoethylthio groups.

    Reduction: Reduction reactions may target the ester group, converting it to an alcohol.

    Substitution: The organotin group can participate in substitution reactions, where the tin atom is replaced by other metal atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or other organometallic compounds are employed.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various organometallic derivatives are formed.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Biology:

    Biochemical Research: The compound is used to study the effects of organotin compounds on biological systems, including enzyme inhibition and cellular toxicity.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry:

    Coatings and Paints: The compound is used as an additive in coatings and paints to enhance durability and resistance to environmental factors.

    Agriculture: It is employed as a pesticide and fungicide due to its biocidal properties.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[tris[[2-(isooctyloxy)-2-oxoethyl]thio]stannyl]-, butyl ester involves its interaction with molecular targets such as enzymes and cellular membranes. The organotin group can bind to thiol groups in proteins, leading to enzyme inhibition. Additionally, the compound can disrupt cellular membranes, causing cell lysis and death. These effects are mediated through pathways involving oxidative stress and disruption of cellular homeostasis.

Comparison with Similar Compounds

    Tributyltin oxide: Another organotin compound with similar biocidal properties.

    Triphenyltin hydroxide: Used in agriculture as a pesticide.

    Dibutyltin dilaurate: Employed as a catalyst in polymer production.

Uniqueness: Butyl 3-[tris[[2-(isooctyloxy)-2-oxoethyl]thio]stannyl]propionate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a propanoic acid backbone with organotin and butyl ester groups makes it versatile for various applications, particularly in catalysis and material science.

Properties

CAS No.

63438-80-2

Molecular Formula

C37H70O8S3Sn

Molecular Weight

857.9 g/mol

IUPAC Name

butyl 3-tris[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannylpropanoate

InChI

InChI=1S/3C10H20O2S.C7H13O2.Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-5-6-9-7(8)4-2;/h3*9,13H,3-8H2,1-2H3;2-6H2,1H3;/q;;;;+3/p-3

InChI Key

NAXJREFTBAJZEM-UHFFFAOYSA-K

Canonical SMILES

CCCCOC(=O)CC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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